2-Acetyl-1,2,4-triazinane-3,5-dione
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Overview
Description
2-Acetyl-1,2,4-triazinane-3,5-dione is a heterocyclic compound with a unique structure that includes a triazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-1,2,4-triazinane-3,5-dione can be achieved through several methods. One notable method involves the photoinduced arylation or alkylation of 1,2,4-triazine-3,5(2H,4H)-diones with hydrazines . This method is independent of traditional methodologies and can even be powered by sunlight, making it an environmentally friendly option .
Industrial Production Methods: Industrial production of this compound may involve large-scale implementation of the aforementioned photoinduced method. The scalability of this method has been demonstrated through successful large-scale reactions and the synthesis of derivatives .
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-1,2,4-triazinane-3,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield hydro derivatives.
Scientific Research Applications
2-Acetyl-1,2,4-triazinane-3,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Acetyl-1,2,4-triazinane-3,5-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as a potent and selective 5-HT1A receptor agonist, which is significant in the regulation of anxiety disorders . The compound’s structure allows it to interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
1,2,4-Triazine-3,5(2H,4H)-dione: This compound shares a similar triazine ring structure and is used in similar applications.
Eptapirone: A 5-HT1A receptor agonist with a similar triazine structure, used in the treatment of anxiety disorders.
Uniqueness: 2-Acetyl-1,2,4-triazinane-3,5-dione is unique due to its acetyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry.
Biological Activity
2-Acetyl-1,2,4-triazinane-3,5-dione is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, supported by data tables, research findings, and case studies.
- Molecular Formula : C5H5N3O3
- Molecular Weight : 155.11 g/mol
- IUPAC Name : 2-Acetyl-1,2,4-triazine-3,5(2H,4H)-dione
- CAS Number : 21256595
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may exert its effects through:
- Enzyme Inhibition : It can inhibit enzymes involved in metabolic pathways.
- Antimicrobial Activity : The compound shows potential against various bacteria and fungi by disrupting cell wall synthesis or metabolic processes.
- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells through specific signaling pathways.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for various strains are summarized in the following table:
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 30 |
Klebsiella pneumoniae | 25 |
Pseudomonas aeruginosa | 40 |
These results indicate that the compound has a promising spectrum of activity against common pathogens.
Anticancer Activity
In vitro studies have demonstrated the antiproliferative effects of this compound on several cancer cell lines. The following table summarizes the findings:
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 12.5 |
MCF-7 (Breast Cancer) | 15.0 |
A549 (Lung Cancer) | 10.0 |
The IC50 values indicate the concentration required to inhibit cell proliferation by 50%, highlighting the compound's potential as an anticancer agent.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial activity of various triazine derivatives including this compound. The results showed a significant reduction in bacterial growth compared to control groups treated with standard antibiotics . -
Anticancer Research :
In another investigation focusing on cancer treatment, researchers treated several cancer cell lines with varying concentrations of the compound. The study concluded that the compound not only inhibited cell growth but also induced apoptosis through mitochondrial pathways .
Properties
Molecular Formula |
C5H7N3O3 |
---|---|
Molecular Weight |
157.13 g/mol |
IUPAC Name |
2-acetyl-1,2,4-triazinane-3,5-dione |
InChI |
InChI=1S/C5H7N3O3/c1-3(9)8-5(11)7-4(10)2-6-8/h6H,2H2,1H3,(H,7,10,11) |
InChI Key |
QLLOXVMOOFAFRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=O)NC(=O)CN1 |
Origin of Product |
United States |
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